![molecular formula C10H11N3OS B599013 6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile CAS No. 150986-84-8](/img/structure/B599013.png)
6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile
Overview
Description
6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile is a bicyclic heterocyclic compound featuring a fused thiophene-pyridine core. The molecule contains a 6-acetyl substituent, a 2-amino group, and a 3-carbonitrile moiety. This compound is structurally related to pharmacologically active thienopyridine derivatives, which are known for their roles as adenosine receptor modulators, kinase inhibitors, and intermediates in metal-complex synthesis for optoelectronic applications . Its synthesis typically involves the Gewald reaction, utilizing acetylated piperidone derivatives, sulfur, and malononitrile under basic or acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine, the introduction of the thieno ring can be achieved through a series of nucleophilic substitutions and cyclization reactions. The acetyl and amino groups are then introduced via selective functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization steps. The process is designed to be scalable, ensuring that the compound can be produced in large quantities for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antitubulin agent, which can inhibit cancer cell growth by disrupting microtubule dynamics.
Biological Studies: The compound is used in studies exploring its effects on cell cycle regulation and apoptosis.
Chemical Biology: It serves as a tool compound for studying the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism by which 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile exerts its effects involves binding to specific molecular targets, such as tubulin. By inhibiting tubulin polymerization, the compound disrupts microtubule formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis . This mechanism is particularly relevant in the context of cancer therapy, where the disruption of microtubule dynamics can inhibit tumor growth.
Comparison with Similar Compounds
Core Structural Variations
The thieno[2,3-c]pyridine scaffold allows diverse substitutions at positions 2, 3, and 4. Key analogs include:
*Calculated from molecular formula; experimental data may vary.
Pharmacological and Functional Comparisons
Physicochemical Properties
- Solubility : The 3-carbonitrile group enhances polarity, but the acetyl substituent may reduce aqueous solubility compared to the methyl analog.
- Stability : The 6-acetyl derivative’s carboxamide dihydrochloride (C₁₁H₁₅Cl₂N₃O₂S) is hygroscopic, requiring storage at 2–8°C .
Advantages of 6-Acetyl Derivative
- Versatility in metal coordination chemistry due to the acetyl group’s electron-withdrawing nature .
- Potential as a precursor for fluorescent bioactive molecules via aza-Wittig reactions .
Limitations
Biological Activity
6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile (CAS No. 24248-74-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 213.29 g/mol. The compound features a thieno-pyridine core structure that contributes to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives based on the thieno-pyridine structure. For instance:
- In vitro studies showed that compounds related to this structure exhibited significant antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), L1210 (murine leukemia), and CEM (human T-lymphoblastoid leukemia) cells. The IC50 values ranged from 1.1 to 4.7 μM , indicating potent activity against cancer cells while sparing normal human peripheral blood mononuclear cells (PBMCs) .
- Mechanism of Action : These compounds are believed to inhibit tubulin polymerization by binding to the colchicine site on tubulin. This interaction leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells .
Selectivity and Safety
The selectivity for cancer cells over normal cells suggests a favorable therapeutic index for these compounds. In studies involving PBMCs, the IC50 values exceeded 20 μM , demonstrating minimal toxicity towards normal cells while effectively targeting cancerous cells .
Case Studies
Study | Compound | Cell Lines Tested | IC50 Values (μM) | Mechanism |
---|---|---|---|---|
Beckers et al. (2020) | 6-Acetyl derivative | HeLa, L1210, CEM | 1.1 - 4.7 | Tubulin polymerization inhibition |
Recent Investigation | 6-Acetyl derivative | Various cancer lines | 1.1 - 2.8 | Apoptosis induction |
Synthesis and Derivatives
The synthesis of 6-acetyl-2-amino derivatives often involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. For example, modifications at the C-6 position with different substituents have been shown to significantly affect potency and selectivity against cancer cells .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile?
The compound is typically synthesized via cyclization of precursors such as 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives. A key step involves introducing the acetyl group at position 6 through nucleophilic substitution or condensation reactions. For example, reacting 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile with acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions can yield the acetylated product. Reaction optimization (temperature, solvent, and catalyst) is critical for achieving high yields (>70%) and purity .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are essential for verifying substituent positions and stereochemistry. For instance, the acetyl group’s methyl proton signal typically appears at δ 2.1–2.3 ppm .
- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 278.08) and fragmentation patterns .
- X-ray Crystallography: Resolves complex stereochemical ambiguities in crystalline derivatives .
Q. What are the primary pharmacological targets explored for this compound?
The compound’s thienopyridine scaffold has been investigated as an allosteric modulator of adenosine A1 receptors, with modifications at positions 2 and 6 influencing binding affinity. For example, 6-substituted derivatives (e.g., 6-methyl or 6-benzyl) show enhanced receptor selectivity in vitro .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthesis yield and scalability?
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates for cyclization steps, while ethanol/water mixtures facilitate hydrolysis of intermediates .
- Catalysis: Transition-metal catalysts (e.g., Pd/C) improve regioselectivity in cross-coupling reactions for introducing aryl/alkyl groups at position 6 .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .
Q. How should contradictory data in pharmacological studies (e.g., varying IC50 values) be reconciled?
- Assay Standardization: Validate receptor-binding assays using standardized protocols (e.g., GTPγS binding for A1 receptor activity) to minimize variability .
- Metabolite Profiling: Use LC-MS to identify active metabolites that may contribute to discrepancies between in vitro and in vivo results .
- Statistical Meta-Analysis: Pool data from multiple studies to identify confounding variables (e.g., cell line differences) .
Q. What strategies are effective for resolving structural ambiguities in derivatives with multiple stereocenters?
- Chiral Chromatography: Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) .
- Density Functional Theory (DFT): Predict stable conformers and compare computed NMR chemical shifts with experimental data .
Q. How can computational modeling predict the compound’s structure-activity relationships (SAR)?
- Molecular Docking: Simulate interactions with target receptors (e.g., A1 adenosine receptor) to prioritize derivatives with optimal binding energy (<-8 kcal/mol) .
- Molecular Dynamics (MD): Assess ligand-receptor complex stability over 100-ns simulations to identify key residues for mutagenesis studies .
Q. Key Considerations for Researchers
- Handling Air-Sensitive Intermediates: Use Schlenk-line techniques for reactions requiring anhydrous conditions .
- Toxicological Screening: Prioritize derivatives with low cytotoxicity (IC50 > 50 μM in HEK293 cells) .
- Data Reproducibility: Archive reaction parameters (e.g., solvent purity, stirring rate) in electronic lab notebooks .
Properties
IUPAC Name |
6-acetyl-2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-6(14)13-3-2-7-8(4-11)10(12)15-9(7)5-13/h2-3,5,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWFDBVICXATKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301152837 | |
Record name | 6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301152837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150986-84-8 | |
Record name | 6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150986-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301152837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-acetyl-2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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